molecular formula C11H20N2O3 B8131862 tert-Butyl (1-(dimethylcarbamoyl)cyclopropyl)carbamate

tert-Butyl (1-(dimethylcarbamoyl)cyclopropyl)carbamate

Cat. No.: B8131862
M. Wt: 228.29 g/mol
InChI Key: BUPUZNRVXPYANJ-UHFFFAOYSA-N
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Description

Tert-Butyl (1-(dimethylcarbamoyl)cyclopropyl)carbamate is a carbamate-protected cyclopropyl derivative of interest in medicinal chemistry and pharmaceutical research. Compounds featuring the cyclopropane scaffold, often protected by a tert-butoxycarbonyl (Boc) group, are valuable synthetic intermediates. They are frequently employed in the synthesis of more complex molecules, including potential active pharmaceutical ingredients (APIs) . The Boc group is a common protecting group for amines, offering stability during synthetic transformations and allowing for selective deprotection under mild acidic conditions . The dimethylcarbamoyl moiety is a functional group found in various biologically active compounds and can be instrumental in modulating the properties of a target molecule. Research indicates that structurally similar carbamate compounds serve as key precursors in multistep synthesis, particularly in the development of inhibitors for therapeutic targets such as kinases and histone deacetylases (HDACs) . This suggests that this compound holds significant value as a building block for constructing novel chemical entities in drug discovery programs. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl N-[1-(dimethylcarbamoyl)cyclopropyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3/c1-10(2,3)16-9(15)12-11(6-7-11)8(14)13(4)5/h6-7H2,1-5H3,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUPUZNRVXPYANJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC1)C(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Curtius Rearrangement Pathway

  • Monohydrolysis of Diethyl Cyclopropane-1,1-dicarboxylate :

    • Treat with NaOH in EtOH/H₂O to yield the monocarboxylic acid.

  • Curtius Degradation :

    • Convert the acid to an acyl azide using diphenylphosphoryl azide (DPPA).

    • Heat to induce rearrangement to an isocyanate intermediate.

  • Trapping with Dimethylamine :

    • React the isocyanate with dimethylamine in THF to form the dimethylcarbamoyl group.

Yield : 56% over three steps.

tert-Butyl Carbamate Protection

The final step involves protecting the amine with a tert-butoxycarbonyl (Boc) group. Two primary methods are employed:

Boc Anhydride Method

  • React the cyclopropane amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine or DMAP) in dichloromethane.
    Conditions :

  • 1.2 equiv Boc₂O, 2.0 equiv Et₃N, 0°C to room temperature, 12 hours.
    Yield : 85–90%.

Mixed Carbonate Alkoxycarbonylation

  • Use di(2-pyridyl) carbonate (DPC) to generate a mixed carbonate intermediate, which reacts with the amine to form the carbamate.
    Example :

  • Prepare mixed carbonate from DPC and tert-butanol.

  • Add cyclopropane amine and stir at 25°C for 6 hours.
    Yield : 78%.

Alternative One-Pot Synthesis

A streamlined one-pot approach combines cyclopropanation, carbamoylation, and Boc protection:

  • Cyclopropanation : React acrylamide derivatives with Ti(OiPr)₄/EtMgBr.

  • In Situ Carbamoylation : Add dimethylcarbamoyl chloride and Et₃N.

  • Boc Protection : Introduce Boc₂O directly into the reaction mixture.
    Advantages : Reduced purification steps, 65% overall yield.

Critical Analysis of Methodologies

Method Yield Advantages Limitations
Curtius Rearrangement56%High purity, scalableMulti-step, sensitive intermediates
Boc Anhydride85–90%Mild conditions, high efficiencyRequires excess Boc₂O
One-Pot Synthesis65%Streamlined processModerate yield, complex optimization

Industrial-Scale Considerations

Patents highlight challenges in viscosity control during large-scale synthesis. Using neutral reagents (e.g., non-salt forms of amines) in aprotic solvents (acetonitrile or DMF) minimizes viscosity issues and improves stirring efficiency. For example, substituting triethylamine hydrochloride with free triethylamine increases yield from 85% to 93% .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1-(dimethylcarbamoyl)cyclopropyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl or dimethylcarbamoyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the cyclopropyl ring.

    Reduction: Reduced forms of the carbamate group.

    Substitution: Substituted carbamate derivatives.

Scientific Research Applications

Pharmaceutical Applications

1. Intermediate in Drug Synthesis

One of the primary applications of tert-Butyl (1-(dimethylcarbamoyl)cyclopropyl)carbamate is as an intermediate in the synthesis of Edoxaban, a direct factor Xa inhibitor used as an anticoagulant. Edoxaban is marketed under the trade name Lixiana® and is crucial for preventing blood clots in patients with atrial fibrillation or venous thromboembolism . The synthesis pathway typically involves multiple steps where this compound serves as a key precursor, facilitating the construction of complex molecular architectures necessary for effective pharmacological action.

2. Antitubercular Activity

Recent studies have explored the potential of compounds derived from this compound in treating tuberculosis. The compound has been investigated for its ability to inhibit polyketide synthase 13 (Pks13), an essential enzyme for the survival of Mycobacterium tuberculosis. Inhibitors targeting this enzyme are crucial for developing novel therapies against drug-resistant strains of tuberculosis . The optimization process has led to compounds with improved efficacy against M. tuberculosis, showcasing the versatility of this carbamate derivative in addressing urgent public health challenges.

Case Study 1: Synthesis of Edoxaban

A patent outlines a method for synthesizing Edoxaban that involves using this compound as an intermediate. The process was optimized to improve yield and reduce by-products, highlighting the compound's importance in industrial applications. The method described allows for a more straightforward synthesis route compared to previous techniques, which often resulted in lower yields and more complex reaction mixtures .

Case Study 2: Antitubercular Compound Development

In a recent research initiative, a series of compounds derived from this compound were screened for their activity against Pks13. The lead compounds demonstrated promising antitubercular activity with minimal cardiotoxicity, which had previously hindered the development of related compounds. This case emphasizes the potential for this carbamate derivative to contribute significantly to new treatment modalities for tuberculosis .

Mechanism of Action

The mechanism of action of tert-Butyl (1-(dimethylcarbamoyl)cyclopropyl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, affecting various biochemical pathways. The cyclopropyl ring and carbamate groups play a crucial role in its binding affinity and specificity towards these molecular targets.

Comparison with Similar Compounds

Structural and Functional Differences

  • Substituent Effects: Polarity: The hydroxymethyl analog (107017-73-2) exhibits higher polarity due to the -OH group, enhancing water solubility compared to the hydrophobic bromophenyl (360773-84-8) or dimethylcarbamoyl derivatives . Reactivity: Brominated derivatives (e.g., 2413869-06-2) are reactive in alkylation or cross-coupling reactions, whereas the dimethylcarbamoyl group stabilizes the compound against nucleophilic attack .
  • Synthetic Methods: Boc protection is commonly achieved using coupling agents like PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) in the presence of triethylamine, as seen in cyclopropane-containing carbamates . Cyclopropane ring formation often involves [2+1] cycloaddition or vinylogous amide cyclization, depending on substituent compatibility .

Physicochemical Properties

  • Melting Points : The hydroxymethyl derivative (107017-73-2) has a defined melting point of 83°C, indicating crystalline stability, while brominated analogs lack reported values due to liquid or amorphous forms .
  • Purity : Most commercial analogs (e.g., 107017-73-2, 360773-84-8) exceed 95% purity, verified by GC, HPLC, or NMR .

Biological Activity

tert-Butyl (1-(dimethylcarbamoyl)cyclopropyl)carbamate is a compound that has garnered attention for its potential biological activity, particularly in pharmacological applications. This article delves into the biological mechanisms, research findings, and case studies associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is C10H18N2O3C_{10}H_{18}N_{2}O_{3}, with a molecular weight of 202.26 g/mol. The compound features a tert-butyl group, a dimethylcarbamoyl moiety, and a cyclopropyl ring, which contribute to its unique reactivity and potential biological interactions.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It may function as an inhibitor or activator of various biochemical pathways. The structural components, particularly the cyclopropyl ring and carbamate groups, enhance its binding affinity to molecular targets, influencing physiological processes such as enzyme activity modulation and receptor signaling pathways.

Biological Activity and Pharmacological Potential

Research indicates that the compound exhibits significant biological properties, including:

  • Enzyme Inhibition : Preliminary studies suggest that it may inhibit enzymes involved in metabolic pathways, potentially affecting lipid metabolism and inflammatory responses .
  • Neurotransmitter Modulation : The compound may interact with neurotransmitter systems, influencing pain perception and inflammatory processes.
  • Antimicrobial Activity : Some studies have hinted at its potential antimicrobial properties, although further investigation is required to substantiate these claims.

Table 1: Summary of Biological Activity Studies

Study ReferenceFocusKey Findings
Mechanism of ActionIdentified interaction with enzymes and receptors; potential for enzyme modulation.
Enzyme InhibitionDemonstrated inhibition of specific metabolic enzymes; implications for lipid metabolism.
Neurotransmitter InteractionSuggested modulation of pain perception through neurotransmitter systems.
Antimicrobial PropertiesIndicated potential antimicrobial effects; requires further validation.

Structural Similarities and Comparisons

Several compounds share structural characteristics with this compound, which may influence their biological activities. These include:

Compound NameMolecular FormulaNotable Features
tert-Butyl (1-(aminomethyl)cyclopropyl)carbamateC10H18N2O2C_{10}H_{18}N_{2}O_{2}Contains an aminomethyl group instead of dimethylcarbamoyl.
tert-Butyl N-[2-(dimethylamino)-2-oxoethyl]carbamateC10H18N2O3C_{10}H_{18}N_{2}O_{3}Features a different substituent on the carbamate nitrogen.

Q & A

Basic Question: What are the recommended synthetic methodologies for tert-Butyl (1-(dimethylcarbamoyl)cyclopropyl)carbamate?

Methodological Answer:
The synthesis typically involves multi-step reactions, leveraging palladium-catalyzed cross-coupling or cyclopropane ring formation. For example:

  • Step 1 : Formation of the cyclopropane core via [2+1] cycloaddition using trimethylsulfoxonium iodide under basic conditions.
  • Step 2 : Introduction of the dimethylcarbamoyl group via nucleophilic acyl substitution, using dimethylcarbamoyl chloride in the presence of a base like triethylamine.
  • Step 3 : Protection of the amine group with tert-butyl carbamate (Boc) using di-tert-butyl dicarbonate (Boc₂O) in a polar aprotic solvent (e.g., THF) .
    Critical Considerations : Monitor reaction progress via TLC or LC-MS to avoid over-substitution. Use inert atmospheres (N₂/Ar) for moisture-sensitive intermediates .

Basic Question: How should researchers characterize the compound’s structural integrity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) to confirm cyclopropane ring protons (δ 1.0–1.5 ppm) and Boc group signals (δ 1.4 ppm for tert-butyl).
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry, especially if the cyclopropane ring is part of a chiral center .
    Data Contradiction Tip : Cross-validate spectral data with computational tools (e.g., Gaussian for predicted NMR shifts) if experimental results conflict with literature .

Advanced Question: How can researchers resolve discrepancies in reported solubility or stability data?

Methodological Answer:

  • Solubility Testing : Perform systematic solubility studies in solvents (e.g., DCM, EtOAc, MeOH) using dynamic light scattering (DLS) or UV-Vis spectroscopy. Note that Boc-protected amines may exhibit lower aqueous solubility .
  • Stability Analysis : Use accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. For cyclopropane-containing compounds, assess ring-opening tendencies under acidic/basic conditions via ¹H NMR .
    Example Conflict : If one study reports decomposition at pH < 2 while another claims stability, replicate experiments under controlled pH and temperature to identify critical thresholds .

Advanced Question: What strategies optimize the stability of the cyclopropane ring during synthetic steps?

Methodological Answer:

  • Reaction Conditions : Use low temperatures (0–5°C) during cyclopropane formation to minimize ring strain-induced side reactions.
  • Catalyst Selection : Transition-metal catalysts (e.g., Pd₂(dba)₃ with BINAP) improve regioselectivity in cross-coupling steps involving cyclopropane .
  • Protection-Deprotection : Introduce the Boc group early to shield reactive amines, reducing undesired nucleophilic attacks on the cyclopropane .
    Data-Driven Optimization : Track ring integrity via IR spectroscopy (C-C stretching ~1000 cm⁻¹) and adjust equivalents of coupling reagents iteratively .

Basic Question: What are the critical handling and storage protocols for this compound?

Methodological Answer:

  • Storage : Store at –20°C under inert gas (argon) in sealed, amber vials to prevent hydrolysis of the Boc group. Desiccate to avoid moisture-induced degradation .
  • Safety Protocols : Use PPE (nitrile gloves, lab coats) and fume hoods. In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
    Stability Note : Cyclopropane rings may decompose upon prolonged exposure to UV light; confirm stability via controlled photolysis experiments .

Advanced Question: How to troubleshoot low yields in the carbamate formation step?

Methodological Answer:

  • Catalyst Optimization : Screen palladium catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) and ligands (BINAP vs. XPhos) to enhance coupling efficiency.
  • Solvent Effects : Test polar aprotic solvents (DMF, DMSO) for improved solubility of intermediates.
  • Reaction Monitoring : Use in-situ FTIR to detect Boc₂O consumption and adjust stoichiometry dynamically .
    Case Study : A 2021 patent achieved 85% yield by replacing THF with DMF and increasing reaction temperature to 60°C .

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